2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID

Description

Chemical Identity and Basic Information

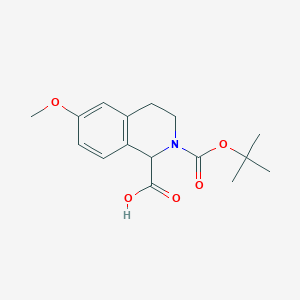

2-(tert-Butoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a synthetic organic compound that belongs to the tetrahydroisoquinoline family of heterocyclic molecules. The compound is characterized by precise molecular identifiers that facilitate its recognition across chemical databases and research literature. With a molecular formula of C₁₆H₂₁NO₅ and molecular weight of 307.34 grams per mole, this compound represents a carefully designed synthetic intermediate. The systematic International Union of Pure and Applied Chemistry name for this compound is 6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, which precisely describes its structural arrangement.

The compound's identification is further supported by its unique InChI key (QHFHNJLLHDVVPW-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC), which provide standardized digital representations of its molecular structure. These identifiers ensure consistent recognition across global chemical databases and facilitate computational chemistry applications. The MDL number MFCD04114848 serves as an additional cataloging identifier used by chemical suppliers and research institutions.

Historical Context and Significance

The development of 2-(tert-Butoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid emerged from ongoing research into tetrahydroisoquinoline derivatives and their applications in medicinal chemistry. Tetrahydroisoquinolines have garnered significant attention in the scientific community due to their diverse biological activities and their occurrence as structural motifs in numerous natural products. The tetrahydroisoquinoline scaffold appears frequently in pharmaceutical compounds, particularly quaternary ammonium muscle relaxants, and serves as a foundation for developing novel therapeutic agents.

Research into isoquinoline alkaloids has revealed their prevalence in nature, with these compounds primarily formed in plant families including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. Notable examples include morphine, codeine, papaverine, and berberine, which demonstrate the therapeutic potential inherent in isoquinoline-based structures. The synthetic compound 2-(tert-Butoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid represents an advancement in synthetic methodology that allows chemists to access and modify these pharmacologically important scaffolds.

Structural Architecture and Design Principles

The molecular architecture of 2-(tert-Butoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid incorporates several strategically positioned functional groups that enhance its synthetic utility. The core structure consists of a 3,4-dihydroisoquinoline ring system, which represents a partially saturated version of the fully aromatic isoquinoline heterocycle. This partial saturation provides enhanced conformational flexibility while maintaining the essential electronic properties of the aromatic system.

The tert-butoxycarbonyl protecting group attached to the nitrogen atom serves multiple critical functions in synthetic applications. This protecting group provides stability during various chemical transformations while remaining selectively removable under specific conditions, typically involving acidic treatment. The methoxy substituent at position 6 of the aromatic ring introduces electron-donating properties that can influence both the reactivity and biological activity of the molecule. The carboxylic acid functionality at position 1 provides a reactive handle for further chemical modifications, including esterification, amidation, and coupling reactions with other molecular fragments.

Propriétés

IUPAC Name |

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFHNJLLHDVVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609032 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499139-27-4 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

Protection of the Amine Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID undergoes several types of chemical reactions:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride.

Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of the free amine.

Applications De Recherche Scientifique

2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. This allows for the temporary protection of the amine during various synthetic transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Lacks the methoxy group.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Lacks the tert-butoxycarbonyl group.

Uniqueness

2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID is unique due to the presence of both the methoxy group and the tert-butoxycarbonyl protecting group. This combination allows for versatile synthetic applications and selective reactions .

Activité Biologique

2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of significant interest in pharmaceutical and biological research. Its structure features a bicyclic isoquinoline moiety, which is known for diverse biological activities, including potential applications in treating neurological disorders and as an intermediate in the synthesis of various bioactive compounds. This article explores its biological activity, synthesis applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 303.35 g/mol. The compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a methoxy group at the 6-position of the isoquinoline ring.

Pharmaceutical Applications

The compound has shown promise as an intermediate in the synthesis of various pharmaceuticals targeting neurological conditions. It plays a crucial role in developing compounds that exhibit neuroprotective effects, potentially mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance:

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 0.0039 | Against S. aureus |

| Compound B | 0.0195 | Against E. coli |

| Compound C | 0.0048 | Against C. albicans |

These findings suggest that derivatives with similar structures may exhibit comparable antimicrobial effects.

Enzyme Interaction Studies

Research indicates that isoquinoline derivatives can interact with various enzymes, influencing metabolic pathways. This interaction is crucial for understanding their mechanism of action in biological systems and potential therapeutic targets.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of isoquinoline derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress in neuronal cells, thereby providing protection against neurotoxicity induced by various agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated several isoquinoline derivatives against a panel of bacterial strains. The results showed that certain modifications to the isoquinoline structure enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be exploited for drug development.

Synthesis and Applications

This compound serves as an important building block in organic synthesis. Its ability to form complex molecular architectures makes it valuable in drug discovery and material science applications.

Q & A

Q. What are the established synthetic routes for 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis involves introducing the Boc (tert-butoxycarbonyl) protective group to the nitrogen atom of the dihydroisoquinoline core. For analogous compounds (e.g., ethyl 6,7-dimethoxy derivatives), esterification followed by Boc protection under anhydrous conditions (e.g., Boc anhydride with DMAP in THF) is effective . Key factors include:

- Reaction optimization : Refluxing in THF at 60–70°C for 12–24 hours ensures complete Boc group incorporation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with yields of 60–75%, comparable to methods for spirocyclic isoquinolines .

- Purity monitoring : TLC (Rf ~0.3 in 30% ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirm purity.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : 1H NMR (CDCl3) identifies the Boc group’s tert-butyl protons (δ 1.4 ppm, singlet) and methoxy protons (δ 3.8 ppm). 13C NMR confirms carbonyl carbons (Boc: δ 155–160 ppm; carboxylic acid: δ ~170 ppm) .

- HRMS : ESI+ mode validates the molecular ion ([M+H]+ expected m/z ~350.2).

- Comparative analysis : Cross-referencing with literature data for structurally related compounds (e.g., ethyl 6,7-dimethoxy-1-methyl derivatives) ensures accurate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from:

- Conformational flexibility : The Boc group’s rotamers can cause signal splitting. Variable-temperature NMR (VT-NMR) at −40°C to 60°C coalesces split peaks, confirming dynamic equilibria.

- Solvent effects : Deuterated DMSO may resolve broadening caused by hydrogen bonding.

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon relationships. For example, HMBC can link the methoxy group to the aromatic ring .

Q. What strategies optimize the stability of this compound under varying storage conditions?

Stability depends on mitigating hydrolysis of the Boc group and carboxylic acid moiety:

- Accelerated degradation studies : Expose the compound to 40°C/75% relative humidity (RH) for 4 weeks, monitoring via HPLC to quantify degradation products.

- Lyophilization : Freeze-drying from tert-butanol/water (1:1) reduces hydrolytic activity.

- Storage recommendations : Based on related tetrahydroisoquinoline carboxylic acids (e.g., 6-hydroxy derivatives), inert gas (argon) and −20°C storage minimize decomposition .

Q. How can regioselectivity challenges during Boc protection be addressed?

Competing reactions at the isoquinoline nitrogen vs. other nucleophilic sites require:

- pH control : Conduct reactions in mildly basic conditions (pH 8–9) to favor nitrogen deprotonation.

- Protecting group compatibility : Pre-protect carboxylic acids as methyl esters (later hydrolyzed) to avoid side reactions.

- Kinetic monitoring : Real-time IR spectroscopy tracks Boc anhydride consumption, ensuring selective protection .

Methodological Notes

- Synthetic references : Ethyl ester and sulfonyl derivatives in provide precedent for protective group strategies.

- Stability benchmarks : ’s tetrahydroisoquinoline carboxylic acids highlight the importance of inert storage .

- Analytical validation : Structural analogs in (e.g., spirocyclic isoquinolines) guide NMR and MS interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.